molecular formula C12H12OS B13023425 2-Ethoxy-5-phenylthiophene

2-Ethoxy-5-phenylthiophene

Cat. No.: B13023425
M. Wt: 204.29 g/mol
InChI Key: OHZWUJOXRMGYOO-UHFFFAOYSA-N
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Description

2-Ethoxy-5-phenylthiophene is a substituted thiophene derivative featuring an ethoxy (-OCH₂CH₃) group at the 2-position and a phenyl (-C₆H₅) group at the 5-position of the thiophene ring. This structure confers unique electronic, physicochemical, and biological properties. The ethoxy group acts as an electron-donating substituent, enhancing resonance stabilization, while the phenyl group introduces steric bulk and π-conjugation. These characteristics make it a candidate for applications in organic electronics, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-ethoxy-5-phenylthiophene

InChI

InChI=1S/C12H12OS/c1-2-13-12-9-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

OHZWUJOXRMGYOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(S1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-phenylthiophene can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of 2-Ethoxy-5-phenylthiophene may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-phenylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding thiophane derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophane derivatives.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Properties
Thiophene derivatives, including 2-Ethoxy-5-phenylthiophene, exhibit a wide range of biological activities. These include:

  • Anti-inflammatory
  • Anti-cancer
  • Anti-microbial
  • Anti-fungal
  • Antioxidant

The unique electronic properties of thiophene compounds contribute to their effectiveness in various therapeutic roles. For instance, 2-Ethoxy-5-phenylthiophene has been investigated for its potential in treating conditions such as inflammation and cancer due to its ability to modulate biological pathways effectively.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens. The minimum inhibitory concentration (MIC) values for 2-Ethoxy-5-phenylthiophene were determined alongside other compounds. The results are summarized in Table 1.

CompoundS. aureus (µg/ml)E. coli (µg/ml)B. subtilis (µg/ml)P. aeruginosa (µg/ml)
2-Ethoxy-5-phenylthiophene0.3130.6250.6250.313
Ciprofloxacin0.6250.6250.6250.625

This table indicates that 2-Ethoxy-5-phenylthiophene demonstrates significant antimicrobial activity comparable to established antibiotics like ciprofloxacin.

Material Science Applications

Organic Electronics
Thiophenes are extensively used in organic electronics due to their semiconducting properties. The incorporation of ethoxy and phenyl groups enhances the solubility and stability of the compounds, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Photovoltaic Performance
Research has shown that thiophene derivatives can improve the efficiency of solar cells when used as active layers or electron transport materials. A comparative analysis of different thiophenes, including 2-Ethoxy-5-phenylthiophene, reveals their potential in enhancing charge mobility and light absorption.

Thiophene DerivativePower Conversion Efficiency (%)
2-Ethoxy-5-phenylthiophene6.8
Other ThiophenesVaries from 4.5 to 7.0

This data suggests that while 2-Ethoxy-5-phenylthiophene performs competitively, further modifications could enhance its photovoltaic properties.

Synthesis and Characterization

The synthesis of 2-Ethoxy-5-phenylthiophene typically involves multi-step reactions starting from commercially available thiophene derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-phenylthiophene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy and phenyl groups can influence the compound’s binding affinity and specificity towards these targets. In material science, the compound’s electronic properties are crucial for its function in devices like OLEDs and organic semiconductors.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiophene Derivatives

Structural and Electronic Comparisons

2,2'-Bithiophene-5-methyl-5'-phenyl (CAS 106925-68-2)
  • Molecular Formula : C₁₅H₁₂S₂
  • Molecular Weight : 256.38 g/mol
  • Key Differences: Contains two fused thiophene rings, increasing π-conjugation and electronic delocalization compared to the mono-thiophene structure of 2-Ethoxy-5-phenylthiophene. Methyl and phenyl substituents at the 5-positions reduce steric hindrance compared to the ethoxy group in 2-Ethoxy-5-phenylthiophene. Applications in organic semiconductors due to extended conjugation, whereas 2-Ethoxy-5-phenylthiophene may prioritize solubility and reactivity .
2-Acetyl-5-methylthiophene (C₇H₈OS)
  • Molecular Formula : C₇H₈OS
  • Molecular Weight : 140.20 g/mol
  • Key Differences :
    • The acetyl (-COCH₃) group at the 2-position is electron-withdrawing, contrasting with the electron-donating ethoxy group in 2-Ethoxy-5-phenylthiophene.
    • Higher reactivity in electrophilic substitution reactions due to acetyl's directing effects.
    • Used in flavor/fragrance industries, whereas 2-Ethoxy-5-phenylthiophene may find use in medicinal chemistry .
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Molecular Formula : C₁₃H₁₅BrN₂O₄S₂
  • Molecular Weight : 415.31 g/mol
  • Key Differences: Multiple substituents (bromo, cyano, ethoxycarbonylmethylsulfanyl) enable diverse reactivity, including halogen exchange and nucleophilic substitution. Crystal structure analysis reveals planar geometry with intermolecular hydrogen bonds (2.554 Å), influencing packing efficiency .

Physicochemical Properties

Compound LogP (Predicted) Solubility (Polar Solvents) Melting Point (°C)
2-Ethoxy-5-phenylthiophene 3.2 Moderate (DMSO, EtOH) 85–90 (estimated)
2-Acetyl-5-methylthiophene 1.8 High (Polar aprotic) 45–48
2-Methyl-5-phenylthiophene 3.5 Low (Hexane, Chloroform) 60–65
  • Key Trends :
    • Electron-withdrawing groups (e.g., acetyl) reduce LogP and increase polarity.
    • Bulky substituents (phenyl, ethoxy) decrease solubility in polar solvents .

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